molecular formula C71H110N24O18S B12431496 N-[1-[[1-[[2-[[4-amino-1-[[5-amino-1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanediamide

N-[1-[[1-[[2-[[4-amino-1-[[5-amino-1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanediamide

Cat. No.: B12431496
M. Wt: 1619.9 g/mol
InChI Key: QXZBMSIDSOZZHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This highly complex peptide-derived compound features a multi-branched structure with critical functional groups influencing its biochemical properties. Key structural elements include:

  • Carbamimidamido moiety: Imparts hydrogen-bonding capacity, likely affecting receptor binding or solubility .
  • 5-Oxopyrrolidine: May confer metabolic stability compared to linear alkyl chains .

While its exact biological role remains uncharacterized in the provided evidence, its structural complexity aligns with compounds used in targeted therapeutics, such as protease inhibitors or receptor modulators .

Properties

IUPAC Name

N-[1-[[1-[[2-[[4-amino-1-[[5-amino-1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C71H110N24O18S/c1-34(2)24-47(92-62(105)43(14-11-22-79-71(76)77)89-64(107)45(15-18-52(72)96)90-63(106)44-17-20-55(99)85-44)61(104)81-31-56(100)87-51(28-54(74)98)69(112)91-46(16-19-53(73)97)65(108)94-49(26-38-29-80-41-13-10-9-12-40(38)41)66(109)84-37(7)60(103)95-58(36(5)6)70(113)82-32-57(101)86-50(27-39-30-78-33-83-39)68(111)93-48(25-35(3)4)67(110)88-42(59(75)102)21-23-114-8/h9-10,12-13,29-30,33-37,42-51,58,80H,11,14-28,31-32H2,1-8H3,(H2,72,96)(H2,73,97)(H2,74,98)(H2,75,102)(H,78,83)(H,81,104)(H,82,113)(H,84,109)(H,85,99)(H,86,101)(H,87,100)(H,88,110)(H,89,107)(H,90,106)(H,91,112)(H,92,105)(H,93,111)(H,94,108)(H,95,103)(H4,76,77,79)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZBMSIDSOZZHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC3=CNC=N3)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C71H110N24O18S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1619.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Bombesin can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The synthesis involves the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the peptide is complete.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of bombesin involves optimizing the SPPS process to increase yield and purity. Parameters such as ligand concentration, pH, reaction time, and temperature are carefully controlled . For example, the production of radiolabeled bombesin analogs for therapeutic use involves optimizing conditions to achieve high radiochemical purity and stability .

Chemical Reactions Analysis

Types of Reactions: Bombesin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table contrasts the target compound with analogs identified in the literature:

Property Target Compound N-[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonylamino)pentanediamide N-[1-[[1-[[2-[[1-[[1-[[2-[[1-[[1-[[2-[[5-amino-1-[[2-[[1-[[2-[[2-[(1-carbamoyl-3-methyl-butyl)amino]-1-(3H-imidazol-4-ylmethyl)-2-oxo-ethyl]amino]-1-(hydroxymethyl)-2-oxo-ethyl]carbamoyl]-3-methyl-butyl]amino]-1-methyl-2-oxo-ethyl]carbamoyl]pentyl]amino]-...
Key Functional Groups 5-Oxopyrrolidine, carbamimidamido, methylsulfanyl 2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole, imidazol-5-yl Hydroxymethyl, carbamoyl, 3H-imidazol-4-ylmethyl
Theoretical Molecular Weight ~1500–1600 Da (estimated) ~1450–1550 Da (estimated) ~1400–1500 Da (estimated)
Lipophilicity (Predicted) High (methylsulfanyl, pyrrolidine) Moderate (pyridoindole may reduce membrane permeability) Low (hydroxymethyl increases hydrophilicity)
Potential Applications High specificity for targets requiring sulfur-aromatic interactions Neurotransmitter receptor modulation (pyridoindole mimics tryptamine scaffolds) Enzyme inhibition (hydroxymethyl and carbamoyl groups suggest transition-state analog properties)

Research Findings and Mechanistic Insights

Target Compound vs. Pyridoindole Analogue

  • The pyridoindole group in the analogue may enhance binding to serotonin or dopamine receptors due to structural similarity to endogenous indoleamines.
  • In contrast, the target compound’s 5-oxopyrrolidine and methylsulfanyl groups could favor interactions with cysteine proteases or redox-sensitive targets.

Target Compound vs. Hydroxymethyl-Containing Analogue

  • The hydroxymethyl group in the analogue likely improves aqueous solubility but reduces blood-brain barrier penetration.
  • The target compound’s methylsulfanyl moiety may compensate for this, offering balanced pharmacokinetics.

Biological Activity

The compound N-[1-[[1-[[2-[[4-amino-1-[[5-amino-1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanediamide, is a complex organic molecule with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and therapeutic applications based on available research.

Molecular Structure and Properties

The compound's intricate structure consists of multiple amino acid residues and functional groups that contribute to its biological activity. Key properties include:

PropertyValue
Molecular Weight1781.0 g/mol
Hydrogen Bond Donor Count27
Hydrogen Bond Acceptor Count27
Rotatable Bond Count27
XLogP3-AA-7.1

These properties suggest a high degree of polarity and potential for extensive hydrogen bonding, which may influence its interactions with biological targets .

Anticancer Properties

Recent studies have highlighted the potential of compounds similar to the target structure in cancer therapy. For instance, benzimidazole derivatives have been shown to act as topoisomerase inhibitors , which interfere with DNA replication and transcription processes. This mechanism is crucial for the development of anticancer agents, as inhibiting topoisomerases can lead to cancer cell death .

Case Study: Benzimidazole Derivatives

Research indicates that specific benzimidazole derivatives exhibit strong cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and K562 (leukemia). For example, certain derivatives demonstrated IC50 values as low as 14.1 μmol/L against topoisomerase I .

The proposed mechanism of action for compounds like the one involves several pathways:

  • DNA Intercalation : The compound may intercalate between DNA bases, disrupting normal function and leading to apoptosis.
  • Enzyme Inhibition : It may inhibit key enzymes involved in DNA synthesis or repair, such as topoisomerases or polymerases.
  • Epigenetic Modulation : Some derivatives have been shown to influence epigenetic markers, affecting gene expression related to cell proliferation and survival .

Pharmacological Profile

The pharmacological profile of the compound suggests multiple potential therapeutic applications beyond oncology:

  • Antimicrobial Activity : Similar structures have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Compounds with similar scaffolds have been investigated for their ability to modulate inflammatory pathways.

In Vitro Studies

In vitro assays have demonstrated that compounds with similar structures can significantly reduce cell viability in cancer cell lines. For example, a study found that certain derivatives reduced the incorporation of [3H] thymidine into DNA by up to 75% at specific concentrations .

In Vivo Studies

Animal studies are crucial for understanding the therapeutic potential of such compounds. Preliminary results indicate that specific analogs can inhibit tumor growth in xenograft models while exhibiting manageable toxicity profiles.

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